6-Iodopurine 3-oxide is a modified purine derivative that plays a significant role in biochemical applications, particularly in the synthesis of nucleic acids and as a building block for RNA modifications. This compound is recognized for its high reactivity, making it useful in various chemical transformations, including the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. Additionally, it serves as a precursor for synthesizing other biologically relevant compounds.
6-Iodopurine 3-oxide is classified under the category of purine derivatives, which are essential components of nucleotides and nucleic acids. It is synthesized from natural sources or through chemical methods involving various starting materials such as guanine derivatives. The compound is primarily utilized in research settings focused on RNA biology and synthetic organic chemistry.
The synthesis of 6-Iodopurine 3-oxide can be achieved through several methods:
The molecular formula of 6-Iodopurine 3-oxide is CHNO, with a molecular weight of approximately 172.11 g/mol. The structure features:
The compound's structural configuration contributes to its reactivity and utility in biochemical applications.
6-Iodopurine 3-oxide participates in various chemical reactions:
The mechanism of action for 6-Iodopurine 3-oxide primarily revolves around its ability to act as a reactive intermediate in nucleic acid synthesis:
These properties are crucial for its handling and application in laboratory settings.
6-Iodopurine 3-oxide finds extensive applications in scientific research:
6-Iodopurine 3-oxide belongs to a specialized class of N-heterocyclic compounds characterized by a doubly modified purine scaffold: halogenation at the C6 position and N-oxidation at the N3 nitrogen. Its systematic IUPAC name is 6-iodo-3λ⁴-purine 3-oxide, unambiguously defining the sites of iodination and oxidation. This compound is a derivative of the parent purine molecule, a bicyclic system comprising fused pyrimidine and imidazole rings. The purine ring system employs a standardized numbering convention where the pyrimidine ring atoms are labeled N1-C2-N3-C4-C5-C6, and the imidazole ring atoms are N7-C8-N9. The structural modifications in 6-iodopurine 3-oxide are thus localized at C6 (iodine substitution) and N3 (oxygen attachment).
N-Oxidation transforms the N3 nitrogen from a trigonal planar sp²-hybridized center into a tetrahedral sp³ geometry due to oxygen coordination. This significantly alters electron distribution, increasing the acidity of nearby protons and modifying hydrogen-bonding capacity. Concurrently, the C6-iodine atom introduces steric bulk and polarizability, enhancing susceptibility to nucleophilic substitution. The compound exhibits tautomerism, potentially adopting zwitterionic forms where the N-oxide oxygen carries a partial negative charge, and adjacent ring protons become more acidic [5] . Table 1 summarizes key nomenclature variants.
Table 1: Nomenclature Conventions for 6-Iodopurine 3-Oxide
Naming System | Designation | Specificity |
---|---|---|
IUPAC Systematic | 6-Iodo-3λ⁴-purine 3-oxide | Precise atom numbering and oxidation state |
CAS Index | Not assigned (Parent 6-Iodopurine: 2545-26-8) | Indicates novelty of the N-oxide derivative [2] |
Functional Group Focus | 6-Iodopurine N-oxide | Highlights the N-oxide moiety |
Substitutive | 6-Iodopurine 3-oxide | Common shorthand in chemical literature [1] |
The investigation of purine N-oxides originated in the 1950s–1960s alongside broader studies on heterocyclic N-oxides. Early research focused on unsubstituted purine N-oxides (1-oxide, 3-oxide, 7-oxide isomers) and simple alkyl/amino derivatives. The discovery of minoxidil (2,4-diamino-6-piperidinopyrimidine-3-oxide) in the 1960s marked a pivotal advancement, demonstrating the profound biological impact of the N-oxide motif in a pyrimidine system structurally analogous to purines. Minoxidil emerged unexpectedly during antihypertensive screening at Upjohn, with its N-oxidation identified as crucial for vasodilatory and hypertrichosis effects via K-ATP channel activation [5]. This discovery stimulated interest in purine N-oxides.
Halogenated derivatives entered the scene later, driven by the recognition that halogens (particularly iodine) modulate electronic properties and serve as synthetic handles. The synthesis of 6-iodopurine (CAS 2545-26-8) provided a foundational precursor for N-oxidation studies. Advances in regioselective halogenation (e.g., using lithium diisopropylamide and iodine) and controlled oxidation protocols (employing peracids or ozone) enabled targeted access to compounds like 6-iodopurine 3-oxide. Historically, these syntheses faced challenges related to the stability of iodopurines under oxidative conditions and the potential for competitive oxidation at other ring nitrogens [4] [5] .
Iodinated purine derivatives, including 6-iodopurine 3-oxide, possess unique physicochemical attributes driving their significance:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1